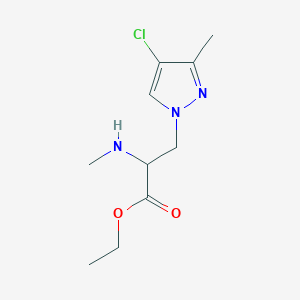
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a chlorine atom and a methyl group, an ethyl ester group, and a methylamino group
Métodos De Preparación
The synthesis of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methyl-1H-pyrazole and ethyl 2-bromo-2-(methylamino)acetate. The reaction conditions usually require a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrazole ring attacks the bromoacetate, forming the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity.
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate: Lacks the methylamino group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16ClN3O2 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
ethyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)9(12-3)6-14-5-8(11)7(2)13-14/h5,9,12H,4,6H2,1-3H3 |
Clave InChI |
MREBRONHTYIFTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN1C=C(C(=N1)C)Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)



![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid](/img/structure/B13637306.png)
![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)

![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)






